Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of two fused benzene rings, which contribute to their unique chemical properties
Preparation Methods
The synthesis of Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate typically involves the reaction of naphthalene derivatives with sulfonating agents under controlled conditions. One common method involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction is carried out in the presence of a solvent, such as dichloromethane or chloroform, at a temperature range of 0-50°C. The resulting sulfonated product is then reacted with ethyl alcohol to introduce the ethoxy group, forming this compound.
Chemical Reactions Analysis
Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2,4-disulfonic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonic acid.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonate group can be replaced by other functional groups, such as halogens or nitro groups, using appropriate reagents and conditions.
Scientific Research Applications
Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate can be compared with other naphthalene derivatives, such as:
Naphthalene-2-sulfonic acid: Similar in structure but lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
Naphthalene-1-sulfonic acid: Differing in the position of the sulfonate group, which can influence its chemical properties and applications.
Naphthalene-2,4-disulfonic acid:
This compound is unique due to the presence of both the ethoxy and sulfonate groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
naphthalen-2-yl 4-ethoxynaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4S/c1-2-25-21-13-14-22(20-10-6-5-9-19(20)21)27(23,24)26-18-12-11-16-7-3-4-8-17(16)15-18/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROBODIERBPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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